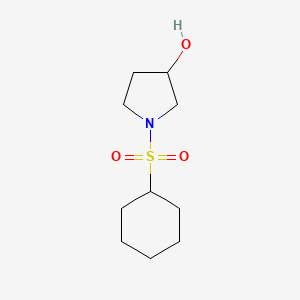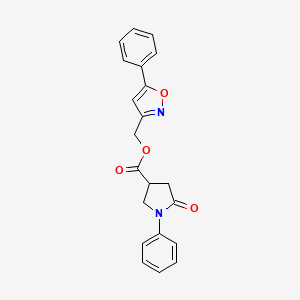![molecular formula C21H22N4O3 B6497950 (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 324525-83-9](/img/structure/B6497950.png)
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide, more commonly known as DEAC, is an organic compound composed of nitrogen, oxygen, hydrogen, and carbon. It is a chromene derivative that is used for a variety of scientific and medical research applications. DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes. It has been used in studies of the effects of drugs on the central nervous system, as well as studies of the effects of drugs on the cardiovascular system. In addition, DEAC has been used in studies of the effects of drugs on the immune system, as well as studies of the effects of drugs on the metabolism.
Mecanismo De Acción
DEAC is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Additionally, DEAC may act as an inhibitor of certain kinases, such as protein kinase C (PKC), which is involved in cell signaling pathways. Finally, DEAC may also act as an inhibitor of certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Studies have shown that DEAC has the potential to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer. Additionally, DEAC has been shown to have anti-oxidant, anti-tumor, and anti-microbial effects. Finally, DEAC has been shown to have neuroprotective effects, as well as to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAC has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, DEAC is non-toxic and has low acute toxicity. However, DEAC has some limitations for use in lab experiments. It is not approved for use in humans and is not widely available commercially. Additionally, DEAC has a short half-life and can be metabolized quickly.
Direcciones Futuras
Given the potential therapeutic effects of DEAC, there are a number of potential future directions for its use. These include further research into the effects of DEAC on the central nervous system, cardiovascular system, and immune system. Additionally, further research into the effects of DEAC on the metabolism, as well as its potential anti-cancer effects, could be beneficial. Finally, further research into the potential neuroprotective effects of DEAC and its ability to improve cognitive function could be beneficial.
Métodos De Síntesis
DEAC is synthesized through a multi-step process. The first step involves the condensation of 2-hydroxy-4-methoxybenzaldehyde and dimethylaminopropionitrile in a 1:1 molar ratio to form a Schiff base. This Schiff base is then treated with aqueous sodium hydroxide to form a sodium salt. The sodium salt is then reacted with ethyl chloroformate to form an ethyl ester, which is hydrolyzed in the presence of sodium hydroxide to form the desired product, DEAC.
Propiedades
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFEUBPURHWJI-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)

![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)



![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)